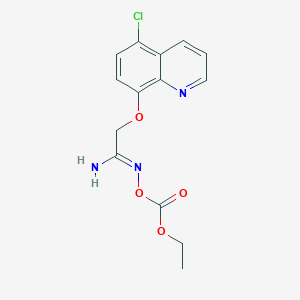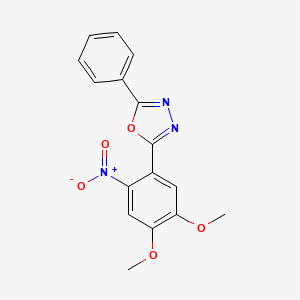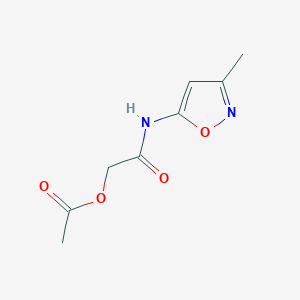![molecular formula C12H11N3O2S B12895700 Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]- CAS No. 118385-15-2](/img/structure/B12895700.png)
Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
The synthesis of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and protein interaction.
Medicine: Due to its structural properties, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can be compared with other isoxazole derivatives, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
N-(5-methylisoxazol-3-yl)oxalamide: Another similar compound, which lacks the thiourea moiety present in N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
118385-15-2 |
|---|---|
Formule moléculaire |
C12H11N3O2S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
N-[(3-methyl-1,2-oxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H11N3O2S/c1-8-7-10(17-15-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,16,18) |
Clé InChI |
KDRJZNFHLNXIMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)



![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)


![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
